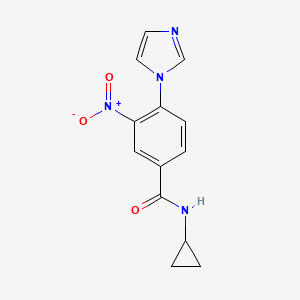
Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has been extensively studied for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and inflammation.
Mécanisme D'action
Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- is a potent inhibitor of the enzyme Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-, which plays a crucial role in DNA repair. By inhibiting Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- prevents cancer cells from repairing DNA damage, leading to cell death. In neurodegenerative diseases, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- protects neurons from oxidative stress and inflammation by inhibiting Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- and reducing the production of cytokines. In inflammation, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- reduces the production of cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has been shown to have several biochemical and physiological effects. In cancer treatment, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- enhances the efficacy of chemotherapy and radiotherapy by inhibiting Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-, which prevents cancer cells from repairing DNA damage. In neurodegenerative diseases, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- protects neurons from oxidative stress and inflammation by inhibiting Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- and reducing the production of cytokines. In inflammation, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- reduces the production of cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has several advantages for lab experiments. It is a potent inhibitor of Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-, which makes it a useful tool for studying the role of Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- in DNA repair, cancer, and neurodegenerative diseases. Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- is also relatively easy to synthesize, which makes it readily available for research purposes. However, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has some limitations for lab experiments. It is toxic to cells at high concentrations, which can limit its use in cell-based assays. Additionally, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
Several future directions for research on Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- are possible. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more potent and selective Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- inhibitors based on the structure of Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-.
Méthodes De Synthèse
Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- can be synthesized by reacting 2-chloro-3,5-dichloropyridine with benzamide in the presence of a base such as potassium carbonate. The reaction proceeds through an SNAr (nucleophilic aromatic substitution) mechanism, resulting in the formation of Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-.
Applications De Recherche Scientifique
Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has been extensively studied for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and inflammation. In cancer treatment, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)-, which prevents cancer cells from repairing DNA damage. In neurodegenerative diseases, such as Alzheimer's and Parkinson's, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has been shown to protect neurons from oxidative stress and inflammation. In inflammation, Benzamide,2-chloro-n-(3,5-dichloro-2-pyridinyl)- has been shown to reduce the production of cytokines, which are involved in the inflammatory response.
Propriétés
IUPAC Name |
2-chloro-N-(3,5-dichloropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O/c13-7-5-10(15)11(16-6-7)17-12(18)8-3-1-2-4-9(8)14/h1-6H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMTWHWWVCEIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=N2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2608640.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2608643.png)
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2608645.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2608648.png)




![[5-Acetyloxy-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] acetate](/img/structure/B2608655.png)
![1-(6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2608656.png)
